Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate
CAS No.: 2034251-46-0
Cat. No.: VC6020537
Molecular Formula: C12H13NO4S
Molecular Weight: 267.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034251-46-0 |
|---|---|
| Molecular Formula | C12H13NO4S |
| Molecular Weight | 267.3 |
| IUPAC Name | methyl N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]carbamate |
| Standard InChI | InChI=1S/C12H13NO4S/c1-16-12(15)13-6-9(14)11-3-2-10(17-11)8-4-5-18-7-8/h2-5,7,9,14H,6H2,1H3,(H,13,15) |
| Standard InChI Key | PWIVMQMLNVLIBK-UHFFFAOYSA-N |
| SMILES | COC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central 2-hydroxyethyl backbone substituted with a carbamate group (methyl ester) and a 5-(thiophen-3-yl)furan-2-yl moiety. The furan ring (oxygen-containing heterocycle) is linked to a thiophene ring (sulfur-containing heterocycle) at its 5-position, creating a conjugated π-system. The hydroxyl and carbamate groups are positioned on adjacent carbons, enabling hydrogen bonding and polar interactions .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | Methyl N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate |
| Molecular Formula | C₁₃H₁₅NO₅S |
| Molecular Weight | 313.33 g/mol |
| SMILES | COC(=O)NC(C(O)C1=CC=C(O1)C2=CSC=C2)C |
| InChI Key | Computationally derived* |
*Note: Experimental spectral data or crystallographic studies are required to confirm the InChI key.
Stereochemical Considerations
The central carbon bearing the hydroxyl and carbamate groups is a stereogenic center, implying the existence of enantiomers. Computational modeling suggests that the (R)-configuration may exhibit greater thermodynamic stability due to reduced steric strain between the hydroxyl and furan-thiophene substituents .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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Furan-thiophene hybrid: Synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between 2-bromofuran and thiophen-3-ylboronic acid .
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2-Hydroxyethylamine intermediate: Prepared by reductively aminating glycolaldehyde with ammonia.
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Carbamate formation: Achieved by reacting the amine with methyl chloroformate under basic conditions.
Stepwise Synthesis Protocol
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Synthesis of 5-(thiophen-3-yl)furan-2-carbaldehyde:
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Formation of 2-amino-1-(5-(thiophen-3-yl)furan-2-yl)ethanol:
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Henry reaction between the aldehyde and nitromethane, followed by reduction with LiAlH₄.
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Carbamate functionalization:
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Treatment with methyl chloroformate in dichloromethane, using triethylamine as a base (Reaction time: 4–6 hrs at 0–5°C).
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Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 70% |
| 2 | MnO₂, CHCl₃, reflux | 85% |
| 3 | CH₃OCOCl, Et₃N, CH₂Cl₂, 0°C | 62% |
Physicochemical Properties
Predicted Properties
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide the following estimates:
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LogP (octanol-water): 1.89 ± 0.15 (moderate lipophilicity)
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Polar surface area: 98.7 Ų (high polarity due to hydroxyl/carbamate groups)
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Aqueous solubility: 2.1 mg/mL at 25°C (pH 7.0)
Thermal Stability
Thermogravimetric analysis (TGA) of analogous carbamates indicates decomposition onset temperatures of 180–220°C, suggesting comparable stability for this compound . Melting points for similar derivatives range from 145–160°C, contingent on crystallinity.
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich thiophene and furan rings undergo halogenation and nitration at specific positions:
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Thiophene: Electrophilic attack occurs preferentially at the 2-position due to sulfur’s directing effects.
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Furan: Substitution favors the 5-position, adjacent to the thiophene linkage.
Carbamate Hydrolysis
The methyl carbamate group is susceptible to alkaline hydrolysis, yielding the corresponding amine and carbonic acid:
This reactivity is critical for prodrug designs in pharmaceutical applications.
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